
reuterin production anaerobic fermentation
conditions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Reuterin

CAS No.: 2134-29-4

Cat. No.: S606739

Get Quote

Understanding Reuterin and Its Production

Reuterin (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound produced by

specific bacteria, notably Limosilactobacillus reuteri, during the anaerobic fermentation of glycerol [1] [2].

Its activity is attributed to a dynamic system in aqueous solution, primarily involving its monomer, hydrated

monomer, and cyclic dimer forms [3].

The production is a two-stage process: first, growing the bacterial biomass, and second, using these "resting

cells" to convert glycerol into reuterin [3]. The core enzymatic reaction is catalyzed by a glycerol

dehydratase, which is dependent on vitamin B12 (co-enzyme Vb-12) as a cofactor [3].

The following diagram illustrates the workflow for producing and quantifying reuterin using resting cells of

L. reuteri.
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Start: Inoculate L. reuteri

Grow cells in MRS broth
(37°C, 5% CO₂, 20-24 hours)

Harvest cells by
centrifugation

Wash cells with
phosphate buffer

Resuspend in glycerol solution
for bioconversion

Anaerobic conversion
(30-37°C, 1-3 hours)

Centrifuge to
remove cells

Filter sterilize
(0.22 µm filter)

Quantify reuterin
(colorimetric assay)
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Store crude reuterin
at -80°C

Click to download full resolution via product page

Optimizing Production Conditions

Multiple factors significantly impact the yield of reuterin. The table below summarizes key parameters and

their optimal ranges based on recent research.

Factor
Optimal Condition
/ Range

Effect & Notes

Glycerol
Concentration

100 - 350 mmol/L [1]
[3]

The most critical factor [3]. Higher concentrations (e.g.,
300-350 mmol/L) can maximize yield, but lower levels (50

mmol/L) may improve conversion efficiency [1].

Temperature 30 - 37°C [3] [2] A study found 30°C optimal for one strain, while 37°C is

standard [3]. Microbial die-off begins at 110°F (~43°C) [4].

pH 6.2 - 7.0 [3] The second most critical factor. A pH of 6.2 was found

optimal for one strain [3].

Biomass
Concentration

8 log CFU/mL - 25

g/L (dry cell mass)
[1] [3]

Higher starting cell density correlates with higher reuterin

production [1].

Cell Age 20 - 24 hours
(stationary phase)

[3]

Using cells harvested after ~20 hours of growth is most
efficient [3].

Conversion Time 1 - 3 hours [3] [2] Reuterin production is rapid, with high yields often achieved

within 1-3 hours of incubation [3].

Oxygen Anaerobic

conditions [1]

Essential for standard L. reuteri strains. Some Lactobacillus
coryniformis strains can produce reuterin aerobically [5].
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Troubleshooting Common Issues

Here are answers to frequently asked questions regarding challenges in reuterin production.

Q1: My fermentation yielded little to no reuterin. What went wrong?

Low starter viability: Ensure you start with an adequate number of viable microbes (at least 2 billion

counts) [4]. Verify that your probiotic capsules or stock culture were not exposed to excessive heat
during shipment or storage [4].

Incorrect temperature: Confirm your incubation device maintains a steady temperature of around
100°F (~37°C). Temperatures exceeding 110°F (43°C) can kill L. reuteri [4]. Use a calibrated

thermometer.
Insufficient glycerol: Verify that the glycerol concentration in your conversion medium is within the

optimal range of 100-350 mmol/L [1] [3].

Q2: My reuterin preparation has a foul smell or shows microbial contamination. How can I prevent

this?

Prebiotic contamination: If using inulin as a prebiotic fiber in growth media, be aware it is not sterile

and can harbor contaminating microbes [4]. Pre-heat your liquid medium to 180°F (82°C) for 2-3
minutes and cool before inoculation, or try a different brand of inulin [4].

Fungal growth: Pink, red, orange, or black spots indicate fungal contamination [4]. Scrape off the
affected area; the rest of the batch may be salvaged. Improve aseptic technique and ensure

preparation surfaces are away from air vents [4].

Q3: The antimicrobial activity of my reuterin is inconsistent. What factors affect its efficacy?

Gram-positive vs. Gram-negative sensitivity: Gram-negative bacteria like E. coli are generally

more sensitive to reuterin than Gram-positive bacteria and fungi [6]. Test your produced reuterin
against a standard strain to confirm potency.

Storage instability: For consistent experimental results, use freshly prepared reuterin. While it can
be stable during refrigerated shelf life in a product matrix [6], storing crude extract at -80°C is

recommended for research purposes [2].

Detailed Experimental Protocol: Reuterin Production
with Resting Cells
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This protocol is adapted from multiple studies [3] [2] and reflects an efficient method for laboratory-scale

reuterin production.

Part A: Biomass Production

Reactivation: Inoculate a frozen stock of Limosilactobacillus reuteri (e.g., strains DSM 20016, ATCC
55730, or DPC16) into 10 mL of sterile MRS broth. Incubate anaerobically at 37°C for 24 hours.

Seed Culture: Transfer 1 mL of the reactivated culture into 100 mL of fresh, sterile MRS broth.
Incubate again at 37°C for 24 hours under anaerobic conditions (e.g., using an anaerobic chamber

or by purging with nitrogen).
Harvesting: Centrifuge the culture at 10,000 × g for 10 minutes at 4°C to pellet the cells.

Washing: Discard the supernatant and resuspend the cell pellet in 100 mM potassium phosphate
buffer (pH 7.0). Repeat the centrifugation and washing step once more to remove residual growth

medium.

Part B: Reuterin Production via Bioconversion

Resuspension: Resuspend the final cell pellet in a sterile glycerol solution (concentration of 200-300
mmol/L in 100 mM phosphate buffer, pH 7.0) to a high cell density (e.g., 8 log CFU/mL or 25 g/L dry
cell mass).

Anaerobic Conversion: Incubate the cell-glycerol suspension anaerobically at 37°C for 3 hours to
allow for reuterin production.

Harvesting Reuterin: After incubation, centrifuge the mixture at 10,000 × g for 10 minutes at 4°C.
Sterile Filtration: Carefully collect the supernatant and filter it through a 0.22 μm membrane filter to
remove any remaining cells. This filtrate is your crude reuterin extract.

Part C: Reuterin Quantification (Colorimetric Method)

Principle: This method quantifies reuterin based on its derivative, acrolein, which reacts with

tryptophan to form a colored complex [2].
Standard Curve: Prepare acrolein standard solutions in a range of 0.35 - 0.211 mM [2].

Reaction:
Mix 6 mL of your reuterin sample (or standard) with 4.5 mL of tryptophan solution (0.01 M in

0.05 M HCl) and 18 mL of concentrated HCl (12 N).
Incubate the mixtures at 37°C for 20 minutes [2].

Measurement: Measure the absorbance of each solution at 550 nm using a spectrophotometer.
Calculation: Plot the standard curve of acrolein concentration vs. absorbance. Use this curve to

determine the concentration of reuterin in your samples, expressed in mM.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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